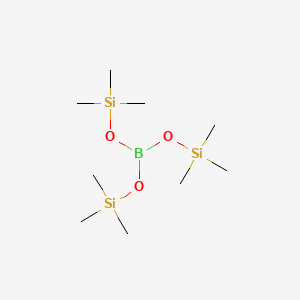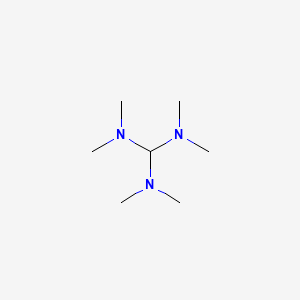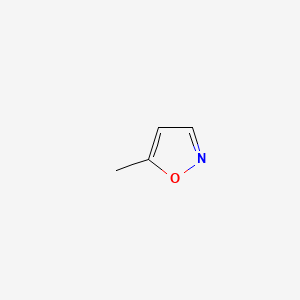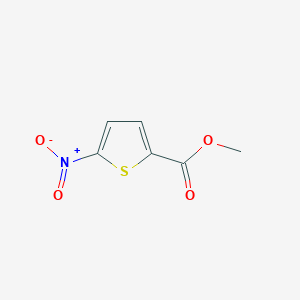
5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
説明
5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, also known as 5-chloro-6-methylpyrazol-3-ol sulfonic acid (CMPSA) is a sulfur-containing organic acid that is used in a variety of scientific research applications. CMPSA has been studied in both biochemical and physiological research, and has been found to have significant potential in a variety of laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid involves the synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid, which is then reacted with 5-chloro-2-nitrotoluene-3-sulfonic acid to obtain the target compound.
Starting Materials
Ethyl acetoacetate, Hydrazine hydrate, Acetic anhydride, Sodium acetate, Chlorine gas, Aniline, 2-nitrotoluene, Chlorosulfonic acid, Concentrated sulfuric acid
Reaction
Step 1: Synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid by reacting Ethyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride and sodium acetate., Step 2: Chlorination of 2-nitrotoluene using chlorine gas to obtain 5-chloro-2-nitrotoluene., Step 3: Sulfonation of 5-chloro-2-nitrotoluene with chlorosulfonic acid in the presence of concentrated sulfuric acid to obtain 5-chloro-2-nitrotoluene-3-sulfonic acid., Step 4: Reaction of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid with 5-chloro-2-nitrotoluene-3-sulfonic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to obtain the target compound, 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid.
科学的研究の応用
CMPSA has been used in a variety of scientific research applications, including enzymology, biochemistry, and pharmacology. In enzymology, CMPSA has been used as an inhibitor of certain enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In biochemistry, CMPSA has been used as a reagent for the synthesis of other organic compounds. In pharmacology, CMPSA has been used as a ligand for the binding of drugs to their receptors.
作用機序
CMPSA works by binding to certain proteins, such as enzymes and receptors, in a specific manner. The binding of CMPSA to these proteins alters the protein’s structure and function, which in turn affects the protein’s activity. For example, when CMPSA binds to the enzyme acetylcholinesterase, it inhibits the enzyme’s activity and thus prevents the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
The biochemical and physiological effects of CMPSA depend on the specific application in which it is used. In enzymology, CMPSA has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In biochemistry, CMPSA has been found to be useful in the synthesis of other organic compounds. In pharmacology, CMPSA has been found to be a useful ligand for the binding of drugs to their receptors.
実験室実験の利点と制限
The advantages of using CMPSA in laboratory experiments include its low cost, its ease of synthesis, and its ability to bind to a variety of proteins. The limitations of using CMPSA in laboratory experiments include its low solubility in water, its instability in acidic conditions, and its potential toxicity.
将来の方向性
The potential future directions for CMPSA include its use as an inhibitor of other enzymes, its use as a reagent in the synthesis of other organic compounds, its use as a ligand for the binding of drugs to their receptors, its use as a tool for studying the structure and function of proteins, and its use as a potential therapeutic agent. CMPSA may also be useful in the development of new drugs and the study of drug-receptor interactions.
特性
IUPAC Name |
3-chloro-5-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-6-3-8(19(16,17)18)5-9(12)11(6)14-10(15)4-7(2)13-14/h3,5H,4H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENFKLWBWWDGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2C)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213384 | |
| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
CAS RN |
6387-17-3 | |
| Record name | 3-Chloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6387-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9M2JD54UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)